N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C21H24N6O3S. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrimidinyl group, and a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-amino-N-(6-dimethylamino-2-methylpyrimidin-4-yl)aniline under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoylphenylacetamide
- N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide
Uniqueness
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H25N5O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25N5O2/c1-15-23-20(14-21(24-15)27(2)3)25-17-7-9-18(10-8-17)26-22(28)13-16-5-11-19(29-4)12-6-16/h5-12,14H,13H2,1-4H3,(H,26,28)(H,23,24,25) |
InChI Key |
CTLUHVOOLGHDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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